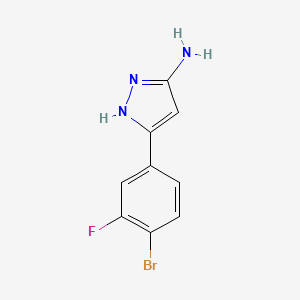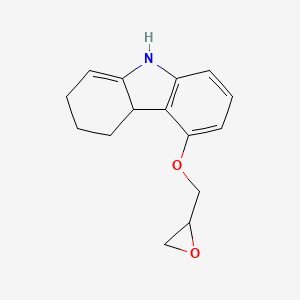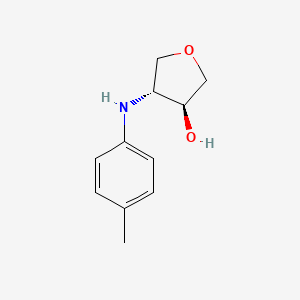
((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention for its role in the formulation of lipid nanoparticles (LNPs). These nanoparticles are crucial in the delivery of nucleic acids, such as mRNA, in various therapeutic applications, including vaccines.
准备方法
The preparation of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a series of synthetic steps. The final step is a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . This method was first described in a patent application by Acuitas Therapeutics in 2017 .
化学反应分析
((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom, which can become protonated under acidic conditions.
Substitution: The compound can participate in substitution reactions, especially involving the nitrogen atom and the lipid chains.
Common reagents used in these reactions include sodium triacetoxyborohydride for reduction and various acids for protonation. The major products formed depend on the specific reaction conditions but often involve modifications to the lipid chains or the nitrogen atom.
科学研究应用
((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is primarily used in the field of nanomedicine. It is a key component in the formulation of lipid nanoparticles (LNPs) used in mRNA vaccines, such as the SARS-CoV-2 vaccine produced by Pfizer/BioNTech . These LNPs encapsulate and protect the fragile mRNA, promoting its uptake by cells and ensuring efficient delivery of the genetic material . The compound’s ability to form stable nanoparticles makes it valuable in various therapeutic applications, including gene therapy and cancer treatment.
作用机制
The mechanism of action of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its role in forming lipid nanoparticles. Below physiological pH, the nitrogen atom in the compound becomes protonated, yielding an ammonium cation. This cation is attracted to the anionic messenger RNA (mRNA), facilitating the encapsulation of the mRNA within the lipid nanoparticle . Once the nanoparticle is absorbed into cells via receptor-mediated endocytosis, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm .
相似化合物的比较
((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is similar to other ionizable lipids used in the formulation of lipid nanoparticles. Some similar compounds include:
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another ionizable lipid used in mRNA vaccine formulations.
2-[(Polyethylene glycol)-2000]-N,N-ditetradecylacetamide: Used in lipid nanoparticles for its ability to stabilize and protect nucleic acids.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in lipid nanoparticle formulations.
The uniqueness of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) lies in its specific structure, which allows for efficient encapsulation and delivery of mRNA, making it a valuable component in modern vaccine technology.
属性
分子式 |
C48H92N2O4 |
|---|---|
分子量 |
761.3 g/mol |
IUPAC 名称 |
6-[3-cyanopropyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H92N2O4/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-30-40-50(42-32-29-39-49)41-31-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46H,5-38,40-44H2,1-4H3 |
InChI 键 |
DLSFUFOWEHOEJG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]-](/img/structure/B13355617.png)
![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)
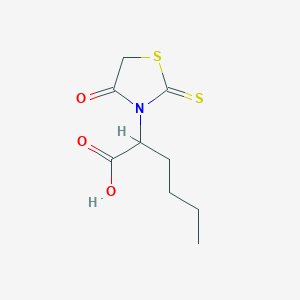
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355625.png)
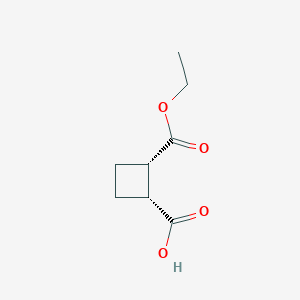
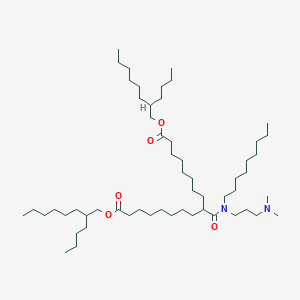
![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355654.png)
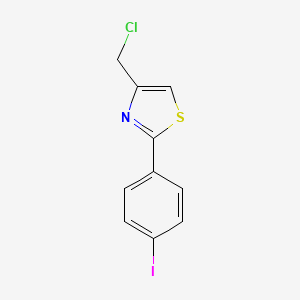
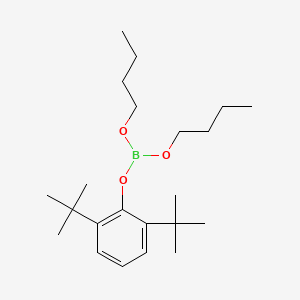
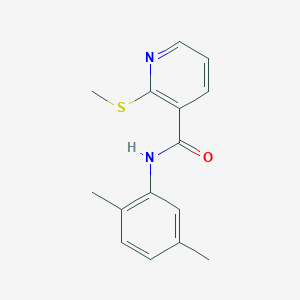
![2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B13355683.png)
